PS1 protein, Corynebacterium glutamicum
Description
Contextualizing Corynebacterium glutamicum as a Model Organism and Industrial Host
Corynebacterium glutamicum is a non-pathogenic, non-spore-forming bacterium that has been a cornerstone of industrial amino acid production for decades, particularly for L-glutamate and L-lysine. researchgate.netutexas.edu Its status as a "Generally Regarded As Safe" (GRAS) organism by the U.S. Food and Drug Administration has broadened its application in the food, feed, and pharmaceutical industries. researchgate.netmdpi.com
The bacterium's appeal as an industrial host stems from several key characteristics. It possesses a robust metabolism, can utilize a wide variety of carbon sources, and is amenable to genetic manipulation, with its complete genome sequence being publicly available since the early 2000s. mdpi.comescholarship.orgnih.gov Unlike other model organisms such as Escherichia coli, C. glutamicum has an efficient protein secretion system and low levels of extracellular protease activity, which simplifies the purification of secreted proteins. mdpi.com These features have made it a favored chassis for the production of not only amino acids but also biofuels, organic acids, and recombinant proteins. researchgate.netmdpi.com
Overview of Corynebacterium Cell Envelope Architecture and Mycolic Acid Layer
The cell envelope of Corynebacterium glutamicum is a complex and distinctive structure, differing significantly from typical Gram-positive bacteria. It is a multi-layered barrier essential for the cell's integrity and interaction with its environment. nih.govnih.gov This intricate architecture consists of a plasma membrane, a peptidoglycan layer, an arabinogalactan (B145846) polysaccharide layer, and a unique outer layer known as the mycomembrane. nih.govresearchgate.net
The mycomembrane is functionally analogous to the outer membrane of Gram-negative bacteria and is a hallmark of the Corynebacterineae suborder, which also includes the pathogenic genus Mycobacterium. nih.govnih.gov This outer layer is primarily composed of mycolic acids—long-chain α-alkyl, β-hydroxy fatty acids—which are covalently attached to the arabinogalactan layer. nih.govresearchgate.net This creates a highly hydrophobic and robust barrier that controls the permeability of substances into the cell. nih.gov The cell surface can also be decorated with a crystalline surface layer (S-layer), which in C. glutamicum is composed of the PS2 protein. nih.gov
Table 1: Layers of the Corynebacterium glutamicum Cell Envelope
| Layer | Composition | Function |
|---|---|---|
| S-Layer | PS2 Protein | Outermost protective protein lattice |
| Mycomembrane | Mycolic acids, glycolipids | Permeability barrier, structural integrity |
| Arabinogalactan | Branched polysaccharide | Covalent anchor for mycolic acids |
| Peptidoglycan | Muramyl peptides, glucosamine | Cell shape and osmotic protection |
| Plasma Membrane | Phospholipids, proteins | Innermost barrier, transport, signaling |
Identification and Initial Characterization of PS1 Protein
In the early 1990s, researchers identified two major proteins that are actively secreted into the culture medium by Corynebacterium glutamicum, designating them PS1 and PS2. nih.gov The gene encoding the PS1 protein, csp1, was subsequently cloned and sequenced. nih.gov
Initial characterization revealed that PS1 is a significant extracellular component, though no specific enzymatic activity was initially identified. nih.gov The csp1 gene encodes a polypeptide with a calculated molecular weight of 70,874 Daltons. This includes a putative signal peptide of 4,411 Daltons, which is cleaved off during the secretion process to yield the mature protein found in the supernatant. nih.gov Gene disruption experiments, where the csp1 gene was inactivated, did not produce any obvious negative effects on the growth or viability of the bacterium under laboratory conditions. nih.gov
A significant finding from the sequence analysis was the similarity of the N-terminal half of the PS1 protein to the antigen 85 (Ag85) complex of proteins found in Mycobacterium. nih.gov The Ag85 complex is known for its mycolyltransferase activity, which is crucial for the integrity of the mycobacterial cell wall. This homology suggests a potential, though yet unconfirmed, role for PS1 related to the cell envelope's mycolic acid layer. nih.gov
**Table 2: Characteristics of the PS1 Protein from *Corynebacterium glutamicum***
| Characteristic | Description |
|---|---|
| Gene Name | csp1 |
| Protein Name | PS1 (Secreted Protein 1) |
| Organism | Corynebacterium glutamicum |
| Calculated Molecular Weight (Precursor) | 70,874 Da |
| Putative Signal Peptide Molecular Weight | 4,411 Da |
| Location | Secreted into the culture medium |
| Homology | N-terminal region shows similarity to the Mycobacterium antigen 85 complex |
| Phenotype of Gene Disruption | No apparent effect on growth or viability |
Properties
CAS No. |
147278-86-2 |
|---|---|
Molecular Formula |
C7H12O2S |
Synonyms |
PS1 protein, Corynebacterium glutamicum |
Origin of Product |
United States |
Molecular Biology and Genetics of Ps1 Protein
The csp1 Gene and its Genomic Context
The PS1 protein is encoded by the csp1 gene in Corynebacterium glutamicum. The cloning and sequencing of the csp1 gene revealed an open reading frame (ORF) that encodes a polypeptide with a calculated molecular weight of 70,874 Daltons. This precursor protein includes a putative signal peptide with a molecular weight of 4,411 Daltons, which is cleaved off during the secretion process to yield the mature PS1 protein. nih.gov The mature form of PS1 is the predominant form detected in the culture supernatant of C. glutamicum. nih.gov
Analysis of the deduced amino acid sequence of PS1 shows a notable similarity in its N-terminal half to the secreted antigen 85 (Ag85) complex of Mycobacterium, with approximately 33% identity and 52% similarity when including conserved residues. nih.gov This homology suggests a potential, though yet unconfirmed, functional relationship between PS1 and the mycolyltransferase enzymes of the Ag85 complex, which are involved in the final stages of mycobacterial cell wall biosynthesis.
The genomic location of the csp1 gene has been mapped to the chromosome of Corynebacterium glutamicum ATCC 13032. mdpi.com The gene is located on the reverse strand of the chromosome. mdpi.com The genomic context of csp1 does not reveal any obvious co-transcription with other genes in an operon structure, suggesting it is likely transcribed as a monocistronic unit from its own promoter. nih.gov
Table 1: Characteristics of the csp1 Gene and PS1 Protein
| Feature | Description | Reference |
| Gene Name | csp1 | nih.govmdpi.com |
| Protein Product | PS1 | nih.gov |
| Organism | Corynebacterium glutamicum | nih.gov |
| Size of ORF | Encodes a polypeptide of 70,874 Da | nih.gov |
| Signal Peptide | Putative molecular weight of 4,411 Da | nih.gov |
| Mature Protein | Detected in culture supernatant | nih.gov |
| Genomic Location | Chromosome | mdpi.com |
| Sequence Homology | N-terminal half similar to Mycobacterium antigen 85 complex | nih.gov |
Transcriptional Regulation of csp1 Gene Expression
The transcriptional regulation of gene expression in Corynebacterium glutamicum is a complex process involving a hierarchy of global, master, and local regulators that respond to various environmental signals. nih.govnih.gov The expression of genes is primarily controlled at the level of transcription initiation, which is governed by the interaction of RNA polymerase with promoter sequences. nih.govnih.gov
While the specific transcriptional regulators of the csp1 gene have not been extensively characterized, initial studies suggest that it is expressed from its own promoter. nih.gov The consensus sequence for vegetative promoters in C. glutamicum typically features a conserved extended -10 region (tgngnTA(c/t)aaTgg) and a less conserved -35 region. nih.gov It is plausible that the csp1 promoter conforms to this general structure, although a detailed analysis of its promoter sequence and the identification of specific transcription factor binding sites have not been reported.
General mechanisms of transcriptional control in C. glutamicum involve a variety of transcription factors that can act as activators or repressors. rite.or.jpkoreascience.kr These regulators often respond to specific effector molecules, allowing the bacterium to adapt its gene expression profile to changing environmental conditions. koreascience.kr However, the specific signals and regulatory proteins that modulate the expression of csp1 remain an area for future investigation.
Genetic Engineering Approaches for csp1 Manipulation
Genetic engineering has been instrumental in elucidating the role of the PS1 protein. Key approaches have included gene inactivation to study the phenotypic effects of its absence and overexpression systems to produce the protein for further characterization.
Gene Inactivation and Complementation Studies
To investigate the function of the PS1 protein, the csp1 gene was disrupted in the C. glutamicum chromosome. nih.gov This gene inactivation was achieved through homologous recombination, a standard technique for targeted gene knockout in bacteria. The resulting csp1 null mutant was then analyzed for any discernible phenotypic changes.
Interestingly, the disruption of the csp1 gene did not produce any apparent effect on the growth or viability of C. glutamicum under the laboratory conditions tested. nih.gov This suggests that the PS1 protein is not essential for the basic survival of the bacterium, at least in a laboratory setting. It is possible that its function is redundant or becomes important only under specific environmental conditions that were not replicated in these studies.
Overexpression Strategies and Heterologous Expression Systems
Overexpression of proteins is a key strategy for their purification and detailed biochemical characterization. In the case of PS1, the csp1 gene was expressed in the heterologous host Escherichia coli. nih.gov This was achieved by cloning the csp1 gene into a suitable expression vector. The gene was expressed in E. coli, likely from its own native promoter, leading to the synthesis of two protein species that were recognized by anti-PS1 antibodies. nih.gov The major protein product was found in the periplasmic fraction of E. coli and had a molecular weight corresponding to the mature, secreted form of PS1 from C. glutamicum. nih.gov A minor, larger protein was also detected, which likely represents the unprocessed precursor form of PS1 containing the signal peptide. nih.gov
Corynebacterium glutamicum itself is also utilized as a host for the overexpression of both native and heterologous proteins. nih.govnih.govrite.or.jpscienceopen.com Various expression vectors and strong, inducible promoters are available for this purpose. nih.govscienceopen.com These systems allow for the high-level production of target proteins. While general strategies for protein overexpression in C. glutamicum are well-established, specific examples of the overexpression of the native csp1 gene within its original host for production purposes are not extensively documented.
Table 2: Genetic Engineering Approaches for csp1 and PS1
| Approach | Description | Key Findings | Reference |
| Gene Inactivation | Disruption of the csp1 gene in the C. glutamicum chromosome. | No apparent effect on growth or viability under laboratory conditions. | nih.gov |
| Heterologous Expression | Expression of the csp1 gene in Escherichia coli. | Production of both mature and precursor forms of PS1. The mature form was located in the periplasm. | nih.gov |
Cellular Localization and Protein Secretion Mechanism of Ps1
Subcellular Compartmentalization of PS1 within C. glutamicum
PS1 is synthesized as a precursor protein within the cytoplasm of C. glutamicum. nih.gov Following its synthesis, it is targeted to the cytoplasmic membrane for secretion. The mature form of PS1 is primarily located in the cell wall, although small amounts can also be detected in the culture medium. oup.com This distribution indicates that while PS1 is a cell wall-associated protein, a fraction of it is released from the cell envelope into the extracellular environment. The N-terminal region of the deduced amino acid sequence of PS1 shows similarity to the secreted antigen 85 complex of Mycobacterium, suggesting a conserved function related to the cell envelope in these related actinomycetes. nih.gov
Investigation of PS1 Translocation Across the Cytoplasmic Membrane
The translocation of the PS1 protein from the cytoplasm to the exterior of the cell is a multi-step process that begins with its transport across the cytoplasmic membrane. This crucial first step is mediated by the general secretion (Sec) pathway and is energetically demanding.
Role of the Sec Secretion Pathway
The secretion of PS1 is dependent on the Sec pathway, which is the primary route for exporting unfolded proteins across the cytoplasmic membrane in bacteria. oup.comnih.gov This is supported by the identification of a putative N-terminal signal peptide in the sequence of the csp1 gene, which encodes the PS1 protein. nih.gov The Sec machinery recognizes this signal peptide, targeting the unfolded PS1 precursor to a protein-conducting channel in the membrane for translocation. C. glutamicum possesses two major protein secretion pathways, the Sec and the Twin-Arginine translocation (Tat) pathways, with the Sec pathway being responsible for the secretion of unfolded proteins like PS1. nih.govresearchgate.net
Energetic Requirements for Translocation (ATP and Proton Motive Force)
The translocation of PS1 across the cytoplasmic membrane is an active process that requires energy in the form of both ATP and the proton motive force (PMF). oup.com The Sec pathway utilizes ATP hydrolysis, mediated by the ATPase SecA, to drive the movement of the polypeptide chain through the SecYEG channel. nih.gov The proton motive force, a gradient of protons across the cytoplasmic membrane, is also essential for the efficient translocation of PS1. oup.com This dual energy requirement is a characteristic feature of the Sec-dependent secretion system.
Signal Peptidase Processing and Precursor Maturation
Upon translocation across the cytoplasmic membrane, the N-terminal signal peptide of the PS1 precursor is cleaved off by a signal peptidase. nih.govnih.gov This proteolytic processing step results in the mature form of the PS1 protein. The presence of both a higher molecular weight precursor form and a lower molecular weight mature form of PS1 has been observed, confirming this maturation process. nih.gov The cleavage of the signal peptide is a critical step for the release of the protein from the membrane and its subsequent proper folding and localization within the cell wall. Corynebacterium glutamicum possesses a Type I signal peptidase that is responsible for cleaving the signal sequences of secreted proteins. uniprot.org
Dynamics of PS1 Diffusion Across the Cell Wall and Mycolate Layer
Following its translocation across the cytoplasmic membrane and maturation, the PS1 protein must traverse the complex cell wall of C. glutamicum. This cell wall is characterized by a layer of peptidoglycan linked to arabinogalactan (B145846), which is further covalently attached to mycolic acids, forming a mycomembrane that acts as a significant barrier. nih.govnih.gov The export of PS1 to the cell wall has been determined to occur with a half-life of approximately 3 minutes. oup.com Interestingly, this second step of secretion, the diffusion across the cell wall and the outer mycolate layer, is rapid and independent of cellular energy sources such as ATP and the proton motive force. oup.com This suggests that the passage through the cell wall may occur through a channel or a yet-to-be-identified mechanism that does not require metabolic energy.
Comparative Analysis of PS1 Secretion with Other Exported Proteins in Corynebacterium
The secretion kinetics of PS1 have been compared to that of PS2, another major secreted S-layer protein in C. glutamicum. oup.comnih.gov Both proteins are exported via a two-step mechanism involving an energy-dependent translocation across the inner membrane followed by an energy-independent passage through the cell wall. oup.com The first step, translocation via the Sec pathway, is the rate-limiting step for both proteins. The half-life of export for PS2 variants ranges from 2 to 4 minutes, which is comparable to the 3-minute half-life observed for PS1. oup.com This similarity in export kinetics, despite PS1 being a cell wall-associated mycoloyl transferase and PS2 forming the S-layer on the cell surface, suggests a common and efficient mechanism for protein passage across the corynebacterial mycolate layer. oup.com The secretion of other proteins, such as those utilizing the Tat pathway for folded proteins, follows a different mechanism and energetic profile. nih.gov
| Feature | PS1 Secretion | PS2 Secretion |
| Secretion Pathway | Sec-dependent | Sec-dependent |
| Energy Requirement (Inner Membrane) | ATP and Proton Motive Force | ATP and Proton Motive Force |
| Energy Requirement (Cell Wall) | Independent | Independent |
| Export Half-life | ~3 minutes | 2-4 minutes |
| Final Localization | Primarily Cell Wall | S-layer (cell surface) |
Table 1: Comparison of PS1 and PS2 Secretion in Corynebacterium glutamicum
Enzymatic Function and Biological Role of Ps1 Mycoloyltransferase Activity
PS1 as a Mycoloyltransferase (MyT)
PS1 is a mycoloyltransferase, an enzyme that catalyzes the transfer of mycolic acids to acceptor molecules within the cell envelope. nih.govoup.com Mycolic acids are long-chain α-alkyl, β-hydroxy fatty acids that are signature components of the cell walls of Corynebacterineae, including Corynebacterium and Mycobacterium. nih.govresearchgate.net The enzymatic activity of PS1 is crucial for attaching these corynomycolic acid residues to their final destinations, thereby contributing to the unique architecture of the cell wall. nih.govresearchgate.netoup.com The mycoloyltransferase function of PS1 has been established through various biochemical studies, including the analysis of mutants and overexpression experiments. nih.govresearchgate.net It is considered a major mycoloyltransferase in C. glutamicum. nih.gov
Identification of Mycoloyl Acceptor Substrates
PS1 facilitates the transfer of corynomycoloyl residues onto two primary acceptor substrates within the cell envelope: the cell wall arabinogalactan (B145846) and trehalose (B1683222) monomycolate. nih.govresearchgate.netoup.com
Arabinogalactan is a structural polysaccharide that is covalently linked to the peptidoglycan layer of the cell wall. oup.comnih.gov PS1 catalyzes the esterification of corynomycolic acids to the arabinogalactan polymer. nih.govresearchgate.netoup.com This process is fundamental for the formation of the mycolate outer layer, which acts as a permeability barrier. nih.govmicrobiologyresearch.orgnih.gov Studies involving the overexpression of the csp1 gene in a wild-type C. glutamicum strain resulted in an increased esterification of the cell wall arabinogalactan with corynomycolic acid residues, confirming its role in this specific transfer reaction. nih.govresearchgate.net
PS1 is also directly involved in the synthesis of trehalose dimycolate (TDM), a key glycolipid in the outer layer of the cell envelope. nih.govresearchgate.net The enzyme transfers a corynomycoloyl residue from a donor molecule to trehalose monomycolate (TMM), resulting in the formation of TDM. nih.govresearchgate.netoup.com Evidence for this function comes from experiments where overexpression of PS1 led to an accumulation of trehalose dicorynomycolates. nih.govresearchgate.net Conversely, inactivation of the csp1 gene resulted in a decrease in the trehalose dicorynomycolate content and a corresponding accumulation of its precursor, trehalose monomycolate. nih.govresearchgate.net
Impact of PS1 Activity on Cell Wall Biogenesis and Integrity
The mycoloyltransferase activity of PS1 is critical for the proper assembly and structural integrity of the C. glutamicum cell wall.
PS1 is a significant contributor to the total mycolate content covalently bound to the cell wall. Biochemical characterization of a csp1-inactivated mutant of C. glutamicum revealed a 50% decrease in the corynomycolate content of the cell wall. nih.govresearchgate.net This demonstrates the substantial role of PS1 in mycolating the cell envelope, although it also suggests the presence of other mycoloyltransferases that can partially compensate for its absence. oup.com Complementation of this mutant with the csp1 gene successfully restored the wild-type phenotype, including the normal cell wall corynomycolate content. nih.govresearchgate.net
Table 1: Phenotypic Effects of csp1 Gene Inactivation in Corynebacterium glutamicum
| Phenotypic Trait | Observation in csp1 Mutant | Reference |
| Cell Wall Corynomycolate Content | 50% decrease | nih.govresearchgate.net |
| Trehalose Dicorynomycolate (TDM) | Decreased content | nih.govresearchgate.net |
| Trehalose Monocorynomycolate (TMM) | Accumulation | nih.govresearchgate.net |
| Cell Envelope Permeability | Altered/Increased | nih.govresearchgate.net |
| Novel Glycolipid | Appearance of 6-corynomycoloylglucose | nih.govresearchgate.net |
The mycolic acid layer, constructed in part by the enzymatic activity of PS1, forms a crucial permeability barrier for the cell. microbiologyresearch.orgnih.gov The inactivation of the csp1 gene, leading to a significant reduction in cell wall mycolates, results in an alteration of the permeability of the C. glutamicum cell envelope. nih.govresearchgate.net This highlights the importance of PS1-mediated mycoloylation in maintaining the structural integrity and barrier function of the cell wall, which is essential for protecting the bacterium from external stresses. nih.govresearchgate.net
Redundancy and Interplay with Other Mycoloyltransferases in Corynebacteriales
The genomes of bacteria within the order Corynebacteriales encode multiple mycoloyltransferases, suggesting a degree of functional overlap and interplay among these enzymes. nih.govresearchgate.net While PS1 is a major mycoloyltransferase in C. glutamicum, its function is not entirely unique, and other homologous enzymes contribute to the mycoloylation of the cell envelope. This multiplicity indicates that the functions of these enzymes are partially redundant. nih.govresearchgate.net
In C. glutamicum ATCC 13032, a total of six mycoloyltransferase orthologs have been identified, designated CgMytA through CgMytF (PS1 corresponds to MytA). nih.gov The existence of these additional enzymes explains why the disruption of the csp1 (mytA) gene alone is not lethal and does not completely abolish the formation of mycoloylated arabinogalactan or trehalose dicorynomycolate. oup.com This points to other mycoloyltransferases compensating for the absence of PS1. oup.com For instance, constructing a double mutant by deleting both cmytA and cmytB resulted in a more severe phenotype, including growth defects at higher temperatures and a significant reduction (60%) in cell-wall-bound corynomycolates, highlighting their partially redundant roles. nih.gov
Despite this redundancy, there is also evidence of substrate specificity, indicating that the interplay is complex. While MytA, MytB, MytD, MytE, and MytF are primarily involved in the transfer of mycolates to TMM and arabinogalactan, MytC has a distinct and specific function. researchgate.netnih.gov MytC is selectively responsible for the O-mycoloylation of specific proteins, such as the porins PorA and PorH, a post-translational modification crucial for their function. nih.govnih.gov
The interplay between these enzymes has also been studied through heterologous complementation. The mycobacterial mycoloyltransferases from the antigen 85 complex (FbpA, FbpB, and FbpC) can partially restore the wild-type phenotype when expressed in a C. glutamicum csp1-inactivated mutant. nih.gov Specifically, the mycobacterial enzymes were able to restore the transfer of mycoloyl residues to the cell wall arabinogalactan but could not restore the synthesis of TDM from TMM. nih.gov This finding demonstrates a conserved function in mycolylating the cell wall core across different genera but also highlights subtle differences in acceptor specificity, particularly concerning trehalose derivatives. nih.gov The presence of multiple, partially redundant mycoloyltransferases likely provides robustness to the crucial process of mycomembrane biosynthesis while also allowing for specialized functions like protein acylation. nih.govresearchgate.net
Table 2: Characterized Mycoloyltransferases (Myts) in Corynebacterium glutamicum
| Enzyme | Gene | Primary Function(s) | Redundancy/Specificity | Reference |
| MytA (PS1) | csp1 / cmytA | Transfers corynomycolates to arabinogalactan and TMM (to form TDM). | Major mycoloyltransferase; partially redundant with MytB, D, E, F. | nih.govnih.govresearchgate.net |
| MytB | cmytB | Contributes to mycoloylation of arabinogalactan and trehalose. | Partially redundant with MytA. Double mutant (ΔmytAΔmytB) shows severe growth defects. | nih.gov |
| MytC | cg0413 / cmytC | Specifically catalyzes O-mycoloylation of proteins (e.g., PorA, PorH). | Highly specific for protein acceptors; does not significantly contribute to TDM or mAGP synthesis. | researchgate.netnih.govnih.gov |
| MytD, E, F | cmytD, E, F | Believed to be involved in the transfer of mycolates to TMM and arabinogalactan. | Functions appear to be at least partially redundant with other Myts. | researchgate.net |
Structural Biology and Functional Domains of Ps1 Protein
Homology to Mycobacterium antigen 85 Complex (Ag85)
The N-terminal region of the PS1 protein exhibits significant sequence similarity to the antigen 85 (Ag85) complex of Mycobacterium tuberculosis. nih.gov This complex in mycobacteria consists of three related proteins (85A, 85B, and 85C) that are crucial for the final stages of mycolic acid attachment to the cell wall, a process vital for the integrity of the mycobacterial cell envelope. nih.gov The homology between the N-terminal half of PS1 and the Ag85 proteins is approximately 33% based on identical amino acid residues, and this increases to 52% when considering similar residues. nih.gov This shared homology strongly suggested a related enzymatic function for PS1 in C. glutamicum, which was subsequently confirmed. nih.gov Overexpression of truncated versions of PS1 has demonstrated that the entire region of homology with the Ag85 complex is essential for the protein's transfer activity. nih.gov
| Feature | C. glutamicum PS1 | M. tuberculosis Antigen 85 Complex |
| Homologous Region | N-terminal Domain | Full Protein |
| Sequence Identity | ~33% | High among 85A, 85B, 85C |
| Sequence Similarity | ~52% | High among 85A, 85B, 85C |
| Primary Function | Mycoloyltransferase | Mycoloyltransferase |
Characterization of the N-terminal Esterase Domain
The N-terminal domain of PS1, which shares homology with the Ag85 complex, functions as an esterase with mycoloyltransferase activity. nih.govresearchgate.net This domain catalyzes the transfer of corynomycolic acids, which are shorter-chain mycolic acids (C22–C36), to specific acceptors within the cell envelope. nih.govoup.com Research has shown that PS1 is involved in the transfer of these corynomycoloyl residues to both the cell wall arabinogalactan (B145846) and to trehalose (B1683222) monocorynomycolate to form trehalose dicorynomycolate. nih.gov
The functional significance of this domain is highlighted by gene inactivation studies. A csp1-inactivated mutant of C. glutamicum exhibited several key phenotypic changes:
A 50% reduction in the corynomycolate content of the cell wall. nih.gov
Altered permeability of the cell envelope. nih.gov
A decrease in the amount of trehalose dicorynomycolate. nih.gov
An accumulation of trehalose monocorynomycolate. nih.gov
These findings firmly establish the N-terminal domain of PS1 as a crucial enzyme in the biogenesis of the corynebacterial outer membrane. nih.gov
Analysis of C-terminal Repeats (e.g., LGFP Motifs)
The C-terminal domain of the PS1 protein, also referred to as MytA (Mycoloyltransferase A), is characterized by the presence of five repeated motifs. nih.govresearchgate.net These motifs have a conserved sequence, notably featuring Leu-Gly-Phe-Pro, and are thus termed LGFP motifs. nih.gov This specific motif is highly conserved among Corynebacteriales and is also found in other cell wall-associated proteins, including hydrolases. nih.gov
Experimental validation of the structure and function of the C-terminal domain has been achieved through crystallographic studies. nih.govresearchgate.net The crystal structure of MytA (PS1) revealed that its C-terminal domain forms an elongated stalk-like structure that is perpendicular to the N-terminal catalytic α/β-hydrolase domain. nih.govresearchgate.net This stalk is composed of the five LGFP motifs. nih.gov Each LGFP motif adopts a 4-stranded β-fold, and these motifs are arranged with alternating orientations along the axis of the stalk, creating a rigid, extended structure. nih.govresearchgate.net This structural arrangement supports its proposed role as a stable anchor, extending the catalytic domain away from the cell surface.
| Domain | Structural Feature | Functional Role | Experimental Evidence |
| N-terminal Domain | α/β-hydrolase fold | Mycoloyltransferase activity | Enzyme assays, Gene inactivation studies nih.gov |
| C-terminal Domain | 5 repeated LGFP motifs forming a stalk | Cell wall anchoring and stability | X-ray crystallography nih.govresearchgate.net |
Compound and Gene Table
| Name | Type | Organism |
| PS1 protein | Protein | Corynebacterium glutamicum |
| MytA | Protein | Corynebacterium glutamicum |
| csp1 | Gene | Corynebacterium glutamicum |
| Antigen 85 (Ag85) | Protein Complex | Mycobacterium tuberculosis |
| Corynomycolic acid | Lipid | Corynebacterium glutamicum |
| Trehalose monocorynomycolate | Glycolipid | Corynebacterium glutamicum |
| Trehalose dicorynomycolate | Glycolipid | Corynebacterium glutamicum |
| Arabinogalactan | Polysaccharide | Corynebacterium glutamicum |
| Peptidoglycan | Polymer | Corynebacterium glutamicum |
| Leucine | Amino Acid | N/A |
| Glycine | Amino Acid | N/A |
| Phenylalanine | Amino Acid | N/A |
| Proline | Amino Acid | N/A |
Proteomics and Systems Biology Perspectives of Ps1 in C. Glutamicum
Identification of PS1 within the Corynebacterium glutamicum Secretome
The secretome, representing the entirety of proteins secreted by a cell into the extracellular space, is of significant interest in Corynebacterium glutamicum due to the bacterium's extensive use in the industrial production of amino acids and its potential as a host for recombinant protein manufacturing. frontiersin.orgdtu.dknih.govnih.gov Identifying the components of the native secretome is crucial for understanding secretion mechanisms and for engineering strains with improved production capabilities. nih.govnih.gov
Protein PS1, encoded by the csp1 gene, has been consistently identified as one of the major proteins in the C. glutamicum secretome. frontiersin.orgnih.govpsu.edu Early studies cloned and sequenced the csp1 gene, revealing that the N-terminal region of the deduced PS1 protein shares similarity with the well-known antigen 85 complex of Mycobacterium. psu.edupnas.orgpnas.org This homology suggests a potential role in the biosynthesis of the unique mycolic acid layer of the cell wall. psu.edu
Modern proteomics, particularly techniques based on mass spectrometry (MS), have provided a comprehensive view of the C. glutamicum secretome. frontiersin.orgdtu.dknih.govnih.gov In-depth analyses of culture supernatants from C. glutamicum ATCC 13032 have successfully identified hundreds of extracellular proteins. frontiersin.orgnih.govnih.gov In one such study, a total of 427 proteins were identified in culture supernatants, with 148 of them predicted to have a secretion signal peptide. frontiersin.orgdtu.dknih.gov Within this extensive list of secreted proteins, PS1 consistently ranks among the most abundant, highlighting its significance in the bacterium's extracellular environment. frontiersin.orgnih.govnih.gov The identification process typically involves separating the secreted proteins, often by gel electrophoresis, followed by enzymatic digestion and analysis of the resulting peptides by mass spectrometry. nih.govmicrobenotes.com
The primary secretion pathways in C. glutamicum are the general secretory (Sec) pathway and the twin-arginine translocation (Tat) pathway, which recognize specific signal peptides on the proteins they export. nih.gov Bioinformatic analyses of the C. glutamicum genome have predicted that approximately 6% of its protein-coding genes, or about 205 proteins, possess signal peptides, with the vast majority being of the Sec-type. frontiersin.orgnih.gov Experimental validation through secretome proteomics has confirmed the secretion of a large fraction of these predicted proteins, including PS1. frontiersin.orgnih.gov
Quantitative Proteomics Approaches for PS1 Abundance Analysis
Understanding the relative and absolute abundance of secreted proteins is critical for optimizing C. glutamicum as a cell factory. High levels of native protein secretion, such as that of PS1, can represent a metabolic burden and compete with the secretion of desired heterologous proteins. frontiersin.orgnih.gov Quantitative proteomics provides the tools to measure and compare the levels of these secreted proteins under different conditions. nih.govnih.gov
Label-free quantification (LFQ) is a powerful mass spectrometry-based method that has been successfully applied to analyze the C. glutamicum secretome. frontiersin.orgnih.govnih.gov This approach allows for the determination of protein abundance by measuring the signal intensity of peptides during mass spectrometric analysis, without the need for expensive and complex isotopic labeling. nih.govyoutube.com LFQ offers high precision and a wide dynamic range for detecting proteins at varying concentrations. nih.gov
Using LFQ, studies have demonstrated that a small number of native proteins dominate the secretome of C. glutamicum. frontiersin.orgdtu.dknih.govnih.gov Specifically, the 12 most abundant proteins have been found to constitute nearly 80% of the total secretome. frontiersin.orgdtu.dknih.govnih.gov PS1 is consistently featured in this group of highly abundant proteins, confirming its status as a major component of the extracellular proteome. frontiersin.orgnih.govproteomexchange.org This high level of expression and secretion suggests that the regulatory elements and signal peptide associated with the csp1 gene are highly efficient, making them potential targets for use in synthetic biology applications to enhance the secretion of other proteins. frontiersin.orgnih.gov
The table below, compiled from secretome analysis data, illustrates the prominence of PS1 among the most abundant secreted proteins in C. glutamicum ATCC 13032.
| Protein | Gene | Putative Function/Description | Relative Abundance Rank |
|---|---|---|---|
| PS1 | csp1 | Mycoloyltransferase activity, similar to Antigen 85 | Top 12 |
| PorB | porB | Channel-forming protein | Top 12 |
| Rpf2 | rpf2 | Resuscitation-promoting factor | Top 12 |
| Cg1514 (Q8NQT2) | cg1514 | Hypothetical membrane protein | Top 12 |
| - | - | ABC-type transporter protein | Top 12 |
| - | - | Uncharacterized proteins | Top 12 |
This table is a representative summary based on findings that the top 12 most abundant proteins, including PS1, Porin B, and resuscitation promoting factors, account for a significant majority of the secretome. frontiersin.orgnih.govnih.gov
Elucidation of Protein-Protein Interaction Networks Involving PS1
Understanding the function of a protein requires knowledge of its interactions with other molecules, particularly other proteins. Protein-protein interaction (PPI) networks map the complex web of physical and functional associations within a cell. nih.govresearchgate.net In C. glutamicum, elucidating these networks is key to understanding cellular processes like cell wall biosynthesis, in which PS1 is implicated. psu.edunih.govresearchgate.net
While a comprehensive, experimentally determined interaction network specifically for PS1 has not been fully detailed, its functional context provides strong clues about its likely partners. PS1 is known to possess mycoloyltransferase activity, an enzymatic function essential for the construction of the mycomembrane, a unique outer layer in Corynebacterineae. psu.edu This function is analogous to that of the antigen 85 complex in M. tuberculosis. Mycoloyltransferases catalyze the transfer of mycolic acids to acceptors like arabinogalactan (B145846) and trehalose (B1683222), which are fundamental components of the cell envelope. psu.edupnas.org Therefore, PS1 is expected to interact with other proteins and enzymes involved in the synthesis and transport of arabinogalactan, peptidoglycan, and mycolic acid precursors.
Experimental techniques like the bacterial two-hybrid (B2H) system have been instrumental in mapping PPIs in C. glutamicum, particularly for the cell wall biosynthetic machinery. nih.govresearchgate.net A B2H study focusing on arabinogalactan synthesis identified a network of 24 interactions, revealing associations between various arabinofuranosyltransferases (e.g., AftA, AftB, Emb) and other key enzymes. nih.gov Although PS1 was not included in that specific study, such an approach could be used to identify its direct binding partners.
The STRING database, a resource for known and predicted PPIs, suggests potential functional partners for proteins based on various evidence channels, including co-expression, genomic context, and text mining. string-db.org While direct experimental interactors for PS1 are sparsely documented, its functional role places it within the broader network of cell envelope biogenesis, alongside numerous glycosyltransferases, epimerases, and transporters. The disruption of the csp1 gene, while not lethal, leads to observable changes in the cell envelope, indicating that other proteins can compensate for its function, pointing to a robust and interconnected network of mycoloyltransferases. psu.edu
Integration of PS1 Data into Global Regulatory and Metabolic Models
Systems biology aims to create comprehensive models of cellular processes by integrating various layers of biological information, from the genome to the proteome and metabolome. nih.govmdpi.com For an industrially vital organism like C. glutamicum, these models are invaluable for rational metabolic engineering and the design of superior production strains. nih.govnih.govnih.gov
Furthermore, C. glutamicum possesses a complex, hierarchical gene regulatory network that controls the expression of its thousands of genes in response to environmental cues. nih.govnih.govarxiv.orgmdpi.com This network includes transcription factors, sigma factors, and post-transcriptional regulation by small RNAs (sRNAs). nih.govmdpi.com As PS1 is one of the most highly expressed proteins, the promoter and regulatory elements controlling the csp1 gene are of significant interest. Understanding how these elements are integrated into the global regulatory network can provide insights into how the cell prioritizes cell wall maintenance. This information is crucial for engineering efforts that might seek to downregulate native protein secretion to free up resources for biotechnological production. nih.gov
While specific studies detailing the explicit integration of PS1-centric data into a global model are not prominent, the principles of systems biology dictate its necessity. Information on PS1's high abundance, its role in the essential process of cell envelope biogenesis, and its impact on the metabolic budget are all factors that modellers must consider to create predictive models of C. glutamicum physiology and performance. nih.govmdpi.com
Biotechnological Research Implications of Ps1 Protein
PS1 as a Target for Enhanced Protein Secretion in C. glutamicum Expression Systems
Corynebacterium glutamicum is increasingly recognized as a potent host for the production and secretion of heterologous proteins. frontiersin.org Its advantages include a "Generally Regarded as Safe" (GRAS) status, low intrinsic protease activity in the culture supernatant, and the absence of endotoxins, which simplifies downstream processing of therapeutic proteins. frontiersin.orgnih.govnih.gov The bacterium possesses two primary protein export systems, the general secretion (Sec) pathway and the twin-arginine translocation (Tat) pathway, which are responsible for translocating proteins across the cell membrane. nih.govnih.govfrontiersin.org
Recent proteomic analyses of the C. glutamicum secretome—the complete set of proteins exported into the culture medium—have provided critical data for optimizing this organism as a cell factory. nih.govnih.govdtu.dk These studies have consistently identified PS1 as one of the most abundant native proteins found in the supernatant. nih.govnih.govdtu.dk This high level of natural secretion has two major implications for enhancing the production of recombinant proteins:
Harnessing Efficient Secretion Signals: The signal peptide of the PS1 protein, which directs it to the secretion pathway, is a prime candidate for engineering. By fusing the PS1 signal peptide to a target heterologous protein, researchers can potentially co-opt this highly efficient export machinery to achieve high-yield secretion of the desired product. nih.govnih.gov This strategy leverages the cell's own highly effective signals to improve the production of valuable enzymes or pharmaceuticals.
Reducing Secretory Burden: The production and secretion of large quantities of native proteins like PS1 represent a significant metabolic load on the cell, consuming energy and precursor molecules. Furthermore, it creates competition within the secretion pathways. nih.gov By inactivating or downregulating the gene encoding PS1 (csp1), metabolic resources and secretion capacity can be redirected towards the synthesis and export of a target recombinant protein. nih.gov This approach aims to alleviate bottlenecks in the secretory pathway, potentially increasing the final titer of the heterologous product. nih.govnih.gov
A comprehensive analysis of the C. glutamicum secretome revealed a small number of proteins account for a large proportion of the total secreted protein mass.
| Rank of Abundance | Protein/Protein Type | Gene | Potential Role in Secretion Engineering |
| Top 12 | Protein PS1 | csp1 | Signal peptide can be used to drive heterologous protein secretion; inactivation may reduce secretory burden. nih.govnih.govdtu.dk |
| Top 12 | Uncharacterized Proteins | - | Potential sources of novel strong secretion signals. nih.govnih.govdtu.dk |
| Top 12 | Resuscitation promoting factors (Rpfs) | rpf genes | Their signal peptides could be utilized for protein export. nih.govnih.govdtu.dk |
| Top 12 | Porin B | porB | Its signal peptide has been successfully used for secreting endoxylanases and antibody fragments. nih.govgithub.io |
| Top 12 | ABC-type transporter protein | - | Components could be engineered to enhance export of specific molecules. nih.govnih.govdtu.dk |
This table summarizes key findings from secretome analyses of C. glutamicum, highlighting proteins like PS1 that are targets for engineering enhanced secretion systems.
Engineering C. glutamicum for Optimized Bioproduction via PS1 Modulation
For decades, C. glutamicum has been an industrial workhorse for the multi-million-ton annual production of amino acids, particularly L-glutamate and L-lysine. wikipedia.orgcaister.comnih.gov Advances in systems biology and synthetic biology have expanded its product portfolio to include a wide range of valuable chemicals, such as other amino acids, organic acids, biofuels, and polymer precursors. nih.govmdpi.commdpi.comnih.govmdpi.comaiche.org A central strategy in metabolic engineering is the rational redirection of cellular resources to maximize the flux towards a desired product.
Modulation of the PS1 protein fits directly into this strategy. As a highly abundant structural protein, PS1 synthesis consumes a significant portion of the cell's carbon and nitrogen resources. By reducing or eliminating the expression of the csp1 gene, these resources can be reallocated to biosynthetic pathways of interest. This approach could enhance the production of:
Amino Acids: The building blocks of PS1 are amino acids. Downregulating PS1 synthesis frees up the amino acid pool, which can then be channeled into the overproduction of commercially valuable amino acids like L-lysine or L-valine. researchgate.net
Other Bio-products: The energy (in the form of ATP and NAD(P)H) saved from reduced PS1 synthesis can be redirected to energy-intensive pathways for producing biofuels or complex organic acids. nih.gov
The principle of redirecting resources is a cornerstone of metabolic engineering in C. glutamicum. While direct modulation of PS1 for this purpose is a subject of ongoing research, numerous studies have successfully employed analogous strategies targeting other cellular processes to enhance bioproduction.
| Product | Engineering Strategy | Rationale |
| L-Valine | Reduced activity of the Pyruvate (B1213749) Dehydrogenase Complex (PDHC). researchgate.net | Redirects pyruvate flux from the TCA cycle towards the L-valine biosynthesis pathway. researchgate.net |
| Diaminopentane | Overexpression of lysine (B10760008) decarboxylase in a lysine-hyperproducing strain; elimination of byproduct formation. aiche.org | Channels the precursor L-lysine efficiently towards the final product. aiche.org |
| 1,2-Propanediol | Heterologous expression of E. coli methylglyoxal (B44143) synthase gene and overexpression of a native aldo-keto reductase. nih.gov | Creates a new pathway from the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP). nih.gov |
| UDP-N-Acetylglucosamine | Overexpression of glmS, glmU, and glmM genes involved in its synthesis pathway. nih.gov | Increases the metabolic flux from fructose-6-phosphate (B1210287) towards the target nucleotide sugar. nih.gov |
This table illustrates successful metabolic engineering strategies in C. glutamicum that rely on redirecting metabolic flux, a principle that could be applied through the modulation of abundant proteins like PS1.
Insights into Corynebacteriales Cell Wall Biogenesis for Antimicrobial Research
The order Corynebacteriales includes major pathogens such as Mycobacterium tuberculosis and Corynebacterium diphtheriae. A defining feature of these bacteria is their complex and robust cell envelope, which contains a unique outer layer of mycolic acids covalently attached to an arabinogalactan-peptidoglycan framework. nih.gov This mycomembrane acts as a highly impermeable barrier, contributing significantly to the intrinsic resistance of these organisms to many common antibiotics and to their survival within hosts. nih.gov
Research has unequivocally identified PS1 and its homologs as mycoloyltransferases. nih.gov These enzymes catalyze the transfer of mycolic acids from a donor molecule, trehalose (B1683222) monomycolate, to their final destinations, which include other trehalose molecules to form trehalose dimycolate (a key cord factor) and the arabinogalactan (B145846) polymer, anchoring the mycomembrane to the cell wall. nih.gov C. glutamicum possesses several mycoloyltransferases (designated cMytA through cMytF), with PS1 being the first characterized (cMytA). nih.govnih.gov Studies involving gene disruptions have shown that these enzymes have partially redundant functions, but their collective action is essential for the proper assembly of the cell wall and for maintaining cellular integrity. nih.govnih.gov
This detailed understanding of cell wall biogenesis in a non-pathogenic model like C. glutamicum provides critical insights for antimicrobial research:
Novel Drug Targets: The enzymes responsible for mycolic acid synthesis and transfer, including the PS1 mycoloyltransferase family, are essential for the viability of pathogenic Corynebacteriales. nih.govnih.gov Because these enzymes and the entire mycolic acid pathway are absent in eukaryotes, they represent highly specific and attractive targets for the development of new antibiotics. nih.gov Inhibiting these enzymes would disrupt the integrity of the protective mycomembrane, rendering the bacteria susceptible and unable to cause disease.
Understanding Resistance Mechanisms: A thorough characterization of the cell wall assembly process helps in understanding how pathogens develop resistance to existing drugs and provides a basis for designing molecules that can overcome these resistance mechanisms.
| Mycoloyltransferase | Gene Name | Key Findings |
| cMytA (PS1) | csp1 / cmytA | The first mycoloyltransferase identified in C. glutamicum. Homologous to mycobacterial fibronectin-binding proteins. nih.govuniprot.org |
| cMytB | cmytB | Disruption leads to accumulation of trehalose monocorynomycolate and reduced covalently bound mycolates. nih.gov |
| cMytC | cmytC | Disruption showed minimal impact on mycolate content under tested conditions, suggesting functional redundancy. nih.gov |
| cMytD | cmytD | Disruption results in altered mycolate profiles, similar to cMytB mutants. nih.gov |
| cMytE | cmytE | A pseudogene in some strains. Its disruption affects mycolate content. nih.gov |
| cMytF | cmytF | Also involved in the mycoloylation of arabinogalactan. nih.govnih.gov |
This table lists the known mycoloyltransferases in C. glutamicum, highlighting their role in cell wall construction, a process that is a key target for antimicrobial drugs against related pathogens.
Q & A
Q. How was PS1 initially identified and characterized as a major secreted protein in C. glutamicum?
Methodological Answer: PS1 was identified via immunoblotting and cloning of the csp1 gene using a λgt11 expression library screened with polyclonal antibodies. The gene encodes a 70,874 Da precursor protein with a 4,411 Da signal peptide, confirmed by N-terminal sequencing and SDS-PAGE analysis of periplasmic extracts from E. coli expressing csp1 . Comparative analysis revealed ~33% sequence identity in the N-terminal region to the Mycobacterium antigen 85 complex, suggesting evolutionary conservation of structural motifs .
Q. What structural features distinguish PS1 from other secreted proteins in C. glutamicum?
Methodological Answer: PS1 lacks enzymatic activity but contains a repeated domain implicated in corynolic acid transfer, as shown by mass spectrometry and homology modeling . Its secretion depends on a Sec-dependent pathway, unlike PS2 (another major secreted protein), which forms an S-layer via the cspB gene . Structural studies using circular dichroism and trypsin digestion assays confirm PS1’s globular conformation, contrasting with PS2’s ordered crystalline layer .
Advanced Research Questions
Q. How can researchers reconcile the lack of phenotypic changes in csp1 knockout strains with PS1’s conserved structural features?
Methodological Answer: Functional redundancy or compensatory mechanisms are hypothesized. Experimental approaches include:
- Transcriptome profiling under stress conditions (e.g., oxidative stress) to identify upregulated paralogs .
- Proteome turnover analysis using isotope labeling to assess degradation rates of PS1-associated pathways .
- Co-culture experiments with PS1-deficient and wild-type strains to test interspecies complementation .
Q. What advanced strategies optimize PS1 secretion yields in recombinant C. glutamicum systems?
Methodological Answer:
- Signal peptide engineering : Screening Bacillus subtilis Sec signal libraries (e.g., using split-GFP reporters) to enhance secretion efficiency .
- Media optimization : Kriging-based iterative design to adjust CgXII minimal medium components (e.g., carbon/nitrogen ratios), doubling GFP-tagged PS1 titers in high-throughput microbioreactors .
- Genome reduction : Deleting insertion sequences (IS elements) and prophages in chassis strains (e.g., ATCC 13032 Δprophage) to reduce metabolic burden .
Q. How can systems biology approaches resolve contradictions in PS1’s role under nitrogen deprivation?
Methodological Answer:
- Multi-scale modeling : Integrating transcriptomic, proteomic, and flux balance analysis (FBA) to map PS1’s interaction with nitrogen assimilation pathways .
- Phosphoproteome mapping : Using [³³P]-labeling and phosphoamino acid-specific antibodies to identify post-translational modifications (e.g., serine phosphorylation) that regulate PS1 stability during nitrogen stress .
Q. What methodologies address the functional ambiguity of PS1’s Mycobacterium-like antigenic domains?
Methodological Answer:
- Structural mimicry assays : Co-crystallizing PS1 with antibodies against Mycobacterium antigen 85 to test cross-reactivity .
- CRISPR-interference (CRISPRi) : Silencing csp1 in Mycobacterium smegmatis to assess complementation of antigen 85-deficient phenotypes .
- Surface plasmon resonance (SPR) : Quantifying PS1’s binding affinity to mycobacterial ligands (e.g., fibronectin) to infer host-pathogen interaction mechanisms .
Contradictions and Validation Strategies
Q. How do conflicting reports on PS1’s interaction with OdhI (dihydrolipoyl dehydrogenase) inform experimental design?
Methodological Answer: Discrepancies arise from strain-specific kinase/phosphatase networks. Validation strategies include:
- Kinase knockout studies : Deleting pknG in C. glutamicum to test PS1’s indirect role in glutamate overproduction via OdhI dephosphorylation .
- Cross-linking mass spectrometry : Identifying direct PS1-OdhI interactions in membrane fractions under Tween 40-induced stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
